molecular formula C24H24N6O2S B2916147 4-methyl-N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-60-0

4-methyl-N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2916147
CAS No.: 872994-60-0
M. Wt: 460.56
InChI Key: VSVQKFSEUJMOEY-UHFFFAOYSA-N
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Description

This compound is a triazolopyridazine derivative featuring a benzamide backbone substituted with a methyl group at the para position of the benzene ring. The structure integrates a thioether linkage (-S-) and an m-tolylamino (meta-methyl-substituted aniline) moiety, which contributes to its unique physicochemical and biological properties. The triazolopyridazine core is known for its role in modulating enzyme inhibition and receptor binding, particularly in therapeutic contexts such as antimicrobial or anticancer applications.

Properties

IUPAC Name

4-methyl-N-[2-[6-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2S/c1-16-6-8-18(9-7-16)24(32)25-13-12-21-28-27-20-10-11-23(29-30(20)21)33-15-22(31)26-19-5-3-4-17(2)14-19/h3-11,14H,12-13,15H2,1-2H3,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVQKFSEUJMOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methyl-N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide (CAS Number: 872988-36-8) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N6O2S, with a molecular weight of 446.5 g/mol. The compound features a triazole ring, a pyridazine moiety, and a thioether linkage which contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound's structure suggests potential interactions with bacterial enzymes, similar to other triazole derivatives that have shown broad-spectrum antibacterial activity against various pathogens including Escherichia coli and Candida albicans .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)Reference
4-methyl-N-(...)E. coliTBD
3bStaphylococcus aureus16
4iCandida albicans32

Antioxidant Activity

The antioxidant potential of similar compounds has been evaluated using assays such as DPPH and ABTS. Triazole derivatives have demonstrated significant free radical scavenging abilities, which are crucial for preventing oxidative stress-related diseases .

Anticancer Properties

Triazole derivatives have shown promise in anticancer applications due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have highlighted the efficacy of related compounds in various cancer models, suggesting that the unique structural features of these compounds may enhance their therapeutic index .

Case Study: Anticancer Activity
In a study involving triazole derivatives, compounds exhibited IC50 values in the micromolar range against several cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .

The biological activity of 4-methyl-N-(...) is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV.
  • Receptor Binding : The interaction with specific cellular receptors may modulate signaling pathways related to cell survival and proliferation.
  • Oxidative Stress Modulation : The antioxidant properties can help mitigate cellular damage caused by reactive oxygen species.

Scientific Research Applications

Based on the search results, the applications of N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide are in scientific research, specifically related to its role as an intermediate in synthesizing other compounds . Further research indicates its potential use in developing pharmaceutical compositions for treating various diseases .

Scientific Research Applications

  • As a Chemical Intermediate N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide is a chemical intermediate used in synthesizing a variety of compounds . For example, it is related to the synthesis of 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides .
  • Synthesis : Synthesis of N-(4-methylpyridin-2-yl) thiophene-2-carboxamides involves reacting 5-bromothiophene-2-carboxylic acid with 2-amino-4-methylpyridine in the presence of titanium tetrachloride (TiCl4) coupling reagent and pyridine . A library of 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides has been synthesized through the Suzuki Miyaura cross-coupling reaction using Palladium tetrakis catalyst .

Potential Pharmaceutical Applications

  • Enzyme Inhibition: Thiophene carboxamide compounds have activity as pharmaceuticals, particularly as IKK-2 enzyme inhibitors . These compounds can be used in treating conditions and diseases where IKK-2 inhibition is beneficial .
  • Treatment of Diseases: Such conditions/diseases include inflammatory diseases or diseases with an inflammatory component, such as inflammatory arthritides including rheumatoid arthritis, osteoarthritis, spondylitis, Reiters syndrome, psoriatic arthritis, lupus and bone resorptive disease; multiple sclerosis, inflammatory bowel disease including Crohn's disease; asthma, chronic obstructive pulmonary disease, emphysema, rhinitis, myasthenia gravis, Graves' disease, allograft rejection, psoriasis, dermatitis, allergic disorders, immune complex diseases, cachexia, ARDS, toxic shock, heart failure, myocardial infarcts, atherosclerosis, reperfusion injury, AIDS, cancer and disorders characterised by insulin resistance such as diabetes, hyperglycemia, hyperinsulinemia, dyslipidemia, obesity, polycystic ovarian disease, hypertension, cardiovascular disease and Syndrome X .
  • Cancer Treatment: Novel 2,3,5-substituted thiophene compounds may be used for treating, preventing, and alleviating cancer diseases caused by abnormal cell growth, including gastric, lung, liver, colon, small intestine, pancreatic, brain, bone, melanoma, breast, uterine, cervical, head and neck, esophageal, thyroid, parathyroid, renal, sarcoma, prostate, urethral, bladder cancers, hematologic malignancy, lymphoma, psoriasis and fibroadenoma . The 2,3,5-substituted thiophene compound has an activity of suppressing proliferation of FLT3-ITD-holding leukemia cell line and Ba/F3 cell line, and exhibit excellent suppression activity against drug-resistant point mutants of FLT3, and thus is effective for the treatment of acute myeloid leukemia .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Their Implications

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Substituent Variations Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound Methyl group at benzamide para-position; m-tolylamino group Likely C24H24N6O3S* ~478.5* Benzamide, triazolopyridazine, thioether, m-tolylamino
4-Methoxy analog () Methoxy (-OCH3) replaces methyl (-CH3) at benzamide para-position C23H23N5O3S 473.5 Methoxybenzamide, triazolopyridazine, thioether, m-tolylamino
N-(2-(6-((2-((2,4-Difluorophenyl)amino)-2-oxoethyl)thio)-triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide () 2,4-Difluorophenylamino group replaces m-tolylamino; methoxybenzamide C23H20F2N6O3S 498.5 Methoxybenzamide, triazolopyridazine, thioether, 2,4-difluorophenylamino
N-(2-(6-((2-(Benzylamino)-2-oxoethyl)thio)-triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide () Benzylamino group replaces m-tolylamino; methoxybenzamide C24H24N6O3S 476.6 Methoxybenzamide, triazolopyridazine, thioether, benzylamino
N-(2-(6-((4-Chlorobenzyl)thio)-triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide () 4-Chlorobenzylthio replaces thio-linked m-tolylaminoethyl; unsubstituted benzamide C21H18ClN5OS 423.9 Benzamide, triazolopyridazine, 4-chlorobenzylthio

*Note: The molecular formula and weight of the target compound are estimated based on structural analogs (e.g., ).

Impact of Substituents on Physicochemical Properties

Methoxy analogs () exhibit increased polarity due to the electron-donating oxygen atom, which may influence binding to hydrophilic targets .

Benzylamino () increases aromatic bulk, which could enhance π-π stacking interactions but reduce metabolic stability .

Thioether Linkage Variations :

  • The 4-chlorobenzylthio group () adds halogen-mediated hydrophobic interactions and may improve stability against oxidative degradation compared to the target compound’s thioether .

Q & A

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Tools like GROMACS assess solubility and membrane permeability by modeling lipid bilayer interactions.
  • ADMET Prediction : Software such as SwissADME evaluates metabolic stability, focusing on cytochrome P450 interactions. The trifluoromethyl group in related compounds improves metabolic half-life, suggesting similar modifications here could enhance stability .
  • Quantum Mechanics (QM) : DFT calculations (e.g., Gaussian) optimize ground-state geometries to predict reactivity sites for prodrug design .

How can researchers design analogs to improve metabolic stability without compromising target affinity?

Q. Advanced

  • Bioisosteric Replacement : Substitute metabolically labile groups (e.g., methyl with trifluoromethyl) to resist oxidative degradation, as demonstrated in trifluoromethyl-containing pyrimidine derivatives .
  • Prodrug Strategies : Introduce enzymatically cleavable groups (e.g., ester linkages) to enhance bioavailability.
  • Hybridization : Merge with fragments from stable analogs (e.g., ’s 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to balance lipophilicity and solubility .

What experimental controls are critical when assessing this compound’s therapeutic potential in cancer models?

Q. Advanced

  • Positive/Negative Controls : Include known kinase inhibitors (e.g., imatinib) and vehicle-treated cohorts to validate assay sensitivity.
  • Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to rule out non-specific effects.
  • Metabolic Stability Assays : Incubate with liver microsomes to quantify CYP-mediated degradation, a step critical for interpreting in vivo efficacy .

How can AI-driven tools enhance the synthesis and testing pipeline for this compound?

Q. Advanced

  • Reaction Prediction : Platforms like IBM RXN for Chemistry propose optimal reaction pathways, reducing trial-and-error synthesis.
  • High-Throughput Screening (HTS) Automation : AI-integrated robotics (e.g., Opentrons) enable rapid testing of derivatives against multiple cancer cell lines.
  • Data Integration : Machine learning models (e.g., random forests) correlate structural features with bioactivity, accelerating lead optimization .

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